Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-
Brand Name: Vulcanchem
CAS No.: 189366-67-4
VCID: VC16032377
InChI: InChI=1S/C12H16O2/c1-10(2)8-14-9-11-4-6-12(13-3)7-5-11/h4-7H,1,8-9H2,2-3H3
SMILES:
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-

CAS No.: 189366-67-4

Cat. No.: VC16032377

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- - 189366-67-4

Specification

CAS No. 189366-67-4
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name 1-methoxy-4-(2-methylprop-2-enoxymethyl)benzene
Standard InChI InChI=1S/C12H16O2/c1-10(2)8-14-9-11-4-6-12(13-3)7-5-11/h4-7H,1,8-9H2,2-3H3
Standard InChI Key GIHXAFIUXXGQID-UHFFFAOYSA-N
Canonical SMILES CC(=C)COCC1=CC=C(C=C1)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s IUPAC name, 1-methoxy-4-(2-methylprop-2-enoxymethyl)benzene, reflects its core structure:

  • Benzene backbone: Provides aromatic stability.

  • Methoxy group (-OCH3_3): At the 1-position, contributing electron-donating effects.

  • (2-Methyl-2-propenyl)oxymethyl side chain: A methyl-substituted allyl ether group at the 4-position, introducing steric bulk and potential sites for electrophilic addition .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H16O2\text{C}_{12}\text{H}_{16}\text{O}_{2}
Molecular Weight192.25 g/mol
XLogP3-AA2.8
Rotatable Bond Count5
Topological Polar Surface Area18.5 Ų

Spectral Data and Structural Confirmation

  • SMILES: CC(=C)COCC1=CC=C(C=C1)OC

  • InChIKey: GIHXAFIUXXGQID-UHFFFAOYSA-N

  • NMR & MS: While explicit spectral data are unavailable in public databases, the allyl ether group (CH2OCH2C(CH3)=CH2\text{CH}_2\text{OCH}_2\text{C(CH}_3\text{)=CH}_2) would show characteristic 1H^1\text{H}-NMR signals at δ 5.2–5.8 ppm (allylic protons) and δ 1.7 ppm (methyl group) .

Synthesis and Reactivity

Synthetic Routes

The compound is likely synthesized via Williamson etherification:

  • Substrate Preparation: 4-Hydroxymethylanisole reacts with 2-methyl-2-propenyl bromide in the presence of a base (e.g., K2_2CO3_3).

  • Ether Bond Formation: Nucleophilic displacement of bromide by the hydroxymethyl group’s oxygen .

Reaction Scheme:

4-(HOCH2)C6H4OCH3+CH2=C(CH3)CH2BrBaseTarget Compound+HBr\text{4-(HOCH}_2\text{)C}_6\text{H}_4\text{OCH}_3 + \text{CH}_2=\text{C(CH}_3\text{)CH}_2\text{Br} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}

Reactivity Profile

  • Allyl Ether Rearrangement: The propenyl group may undergo Claisen or Cope rearrangements under thermal conditions.

  • Radical Polymerization: The methylpropenyl moiety could participate in polymerization reactions, forming polyether derivatives .

ParameterValueModel Used
Bioconcentration Factor112 L/kgEPI Suite v4.11
Aquatic Toxicity (LC50)4.6 mg/L (Fish)ECOSAR v2.0

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